1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene
Overview
Description
1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chloro, difluoromethoxy, nitro, and trifluoromethyl groups attached to a benzene ring. This compound is known for its significant chemical reactivity due to the presence of multiple functional groups, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
The synthesis of 1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene typically involves a multi-step process:
Starting Material: The synthesis begins with 1,1-difluoromethoxybenzene.
Chlorination: The difluoromethoxybenzene is reacted with thionyl chloride to introduce the chloro group.
Nitration: The chlorinated product undergoes nitration to introduce the nitro group, resulting in the final compound.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions due to its functional groups:
Substitution Reactions: The chloro and nitro groups make the compound susceptible to nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents such as potassium permanganate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing molecules with potential therapeutic properties.
Material Science: It is used in the development of advanced materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene is primarily based on its ability to undergo various chemical transformations. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances its reactivity towards nucleophiles, facilitating substitution reactions. Additionally, the compound can participate in redox reactions due to the nitro group’s reducibility .
Comparison with Similar Compounds
1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene can be compared with other similar compounds:
1-[Chloro(difluoro)methoxy]-2-nitrobenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-[Chloro(difluoro)methoxy]-3-nitrobenzene: The position of the nitro group affects the compound’s chemical properties and reactivity.
1-[Chloro(difluoro)methoxy]-2,4-dinitrobenzene:
These comparisons highlight the unique properties of this compound, making it a distinct and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF5NO3/c9-8(13,14)18-5-3-1-2-4(7(10,11)12)6(5)15(16)17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMBMQUHOVDEQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)Cl)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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